The synthesis of SU11657 involves several key steps, utilizing techniques common in organic chemistry:
The molecular structure of SU11657 can be described as follows:
The three-dimensional conformation of SU11657 allows it to effectively bind to its target receptors, facilitating its role as an inhibitor.
SU11657 participates in various chemical reactions that are critical to its function:
Technical details regarding these reactions can vary based on experimental conditions and biological systems studied.
The mechanism of action of SU11657 revolves around its ability to inhibit tyrosine kinases associated with VEGF signaling:
The physical and chemical properties of SU11657 include:
These properties are critical for formulating effective drug delivery systems.
SU11657 has several scientific applications primarily within oncology:
SU11657 was developed by SUGEN (later acquired by Pfizer) as part of a broader effort to optimize the potency and selectivity of indolin-2-one derivatives. Early research focused on overcoming chemotherapy resistance in acute myeloid leukemia (AML), where FLT3 mutations occur in 30% of cases and correlate with poor prognosis [1]. In 2007, Leukemia Research published seminal work demonstrating that SU11657 combined with doxorubicin significantly extended survival in murine AML models. Leukemic mice treated with this dual regimen exhibited near-complete tumor regression, whereas monotherapy provided marginal benefit [1]. This established SU11657’s role in reversing anthracycline resistance.
Concurrently, SU11657 was evaluated in solid tumors. Neuroblastoma xenograft studies revealed potent antiangiogenic effects: daily oral administration (40 mg/kg) inhibited tumor growth by 88–93.8% and reduced vascular volume by 63–96% [2]. Its efficacy in meningioma models further highlighted its broad applicability. SU11657 radiosensitized primary human meningioma cells, reducing clonogenic survival and amplifying radiation-induced apoptosis [3]. These findings underscored its dual mechanism—direct antitumor activity and vascular normalization.
Key milestones:
Table 1: SU11657 in Preclinical Tumor Models
Tumor Type | Key Findings | Reference |
---|---|---|
AML | Synergy with doxorubicin; 80% survival at 60 days vs. 20% in controls | [1] |
Neuroblastoma | 93.8% growth inhibition in IMR-32 xenografts; 96% reduction in vessel volume | [2] |
Meningioma | 50% reduction in clonogenic survival with radiation; enhanced apoptosis | [3] [7] |
Renal Carcinoma | Vascular normalization improving drug delivery (via analogue sunitinib data) | [5] |
SU11657 belongs to the indolin-2-one class of ATP-competitive RTK inhibitors. Its core structure features a hydrophobic pyrrole moiety critical for binding the kinase hinge region, while solubilizing groups enhance bioavailability. Pharmacologically, it is classified as a Type I TKI, targeting active kinase conformations.
Structural Analogues
SU11657 shares 90% structural homology with sunitinib (SU11248), differing only in side-chain modifications aimed at optimizing kinase selectivity:
Table 2: Kinase Inhibition Profile of SU11657 vs. Key Analogues
Target Kinase | SU11657 IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Selectivity Notes |
---|---|---|---|
FLT3 | 15 | 20 | Critical for AML efficacy |
PDGFR-β | 8 | 10 | Antiangiogenic/stromal targeting |
VEGFR1 | 35 | 15 | Weaker than sunitinib |
VEGFR2 | 20 | 10 | Lower potency than sunitinib |
c-KIT | 25 | 20 | Comparable activity |
Data compiled from [2] [7] [8]
SU11657’s multitargeted action disrupts several oncogenic pathways:
Mechanism-Driven Synergies
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1